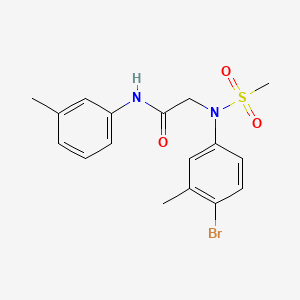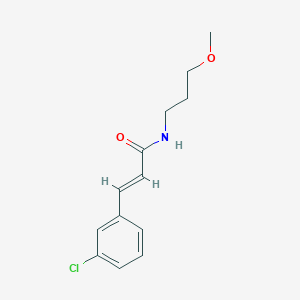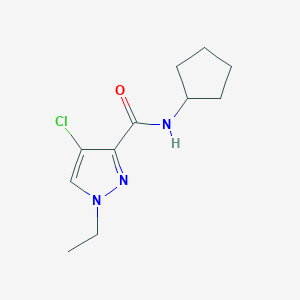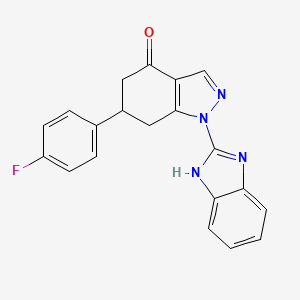![molecular formula C28H31N3 B4674271 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4674271.png)
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]
Vue d'ensemble
Description
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane], also known as BQS, is a heterocyclic compound with potential therapeutic applications. BQS has been shown to exhibit a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
Applications De Recherche Scientifique
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Mécanisme D'action
The exact mechanism of action of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] is not fully understood, but it is believed to act through multiple pathways. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. Additionally, 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been found to have anti-inflammatory and anti-viral properties. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has also been shown to inhibit the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] in lab experiments is its relatively low toxicity. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to have minimal toxicity in animal studies, making it a safer alternative to other anti-cancer drugs. However, one limitation of using 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]. One area of interest is in the development of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the safety and efficacy of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] in human clinical trials.
Propriétés
IUPAC Name |
2-benzyl-4-pyrrolidin-1-ylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3/c1-3-11-21(12-4-1)19-24-29-26-23-14-6-5-13-22(23)20-28(15-7-2-8-16-28)25(26)27(30-24)31-17-9-10-18-31/h1,3-6,11-14H,2,7-10,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDQZYBHCFNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=N4)CC5=CC=CC=C5)N6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4674202.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4674222.png)


![N-(4-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4674228.png)



![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674251.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674256.png)
![isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B4674261.png)
